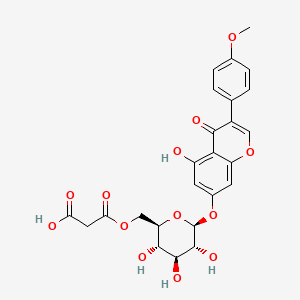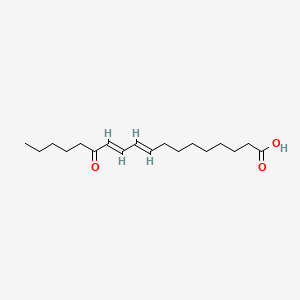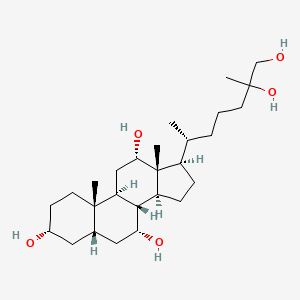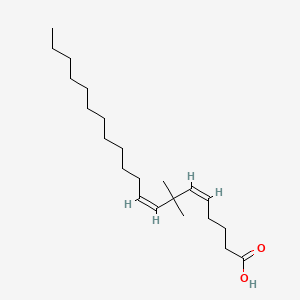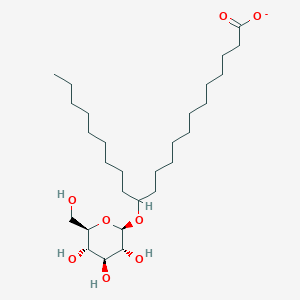
13-(beta-D-glucosyloxy)docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(beta-D-glucosyloxy)docosanoate is a monocarboxylic acid anion that is the conjugate base of 13-(beta-D-glucosyloxy)docosanoic acid, arising from deprotonation of the carboxy group. It derives from a behenate. It is a conjugate base of a 13-(beta-D-glucosyloxy)docosanoic acid.
Applications De Recherche Scientifique
1. Diagnosis of Peroxisomal Disorders
13-(beta-D-glucosyloxy)docosanoate, as a component of very-long-chain fatty acids (VLCFAs), plays a role in diagnosing peroxisomal disorders (PDs). A study developed a method using LC-MS/MS for determining VLCFAs, including docosanoic acids, in plasma. This method proved effective for diagnosing PDs, showing 100% sensitivity in patient samples (Semeraro et al., 2016).
2. Liquid Chromatographic Analysis in Medical Diagnosis
A liquid chromatographic method was developed for the analysis of free docosanoic acids in human plasma. This method is crucial for identifying potential biomarkers for hereditary diseases, such as X-linked adrenoleukodystrophy, where VLCFAs like docosanoic acids are present at trace levels (Chung et al., 2008).
3. Antioxidant and α-Glucosidase Inhibitory Activity
Docosanoic acid, a very long-chain fatty acid, demonstrated significant antioxidant and α-glucosidase inhibitory activities. These properties make it relevant for therapeutic applications in conditions like diabetes and oxidative stress-related diseases (Zhang et al., 2020).
4. Fatty Acid Metabolism in Heart Health
Research on the oxidation of fatty acids, including docosanoate, in rat hearts revealed insights into heart health. The study showed that docosanoate is oxidized in peroxisomes, contributing to our understanding of fatty acid metabolism in cardiac health (Bian et al., 2005).
5. Neuroprotection and Alzheimer’s Disease
Docosanoic acids, as part of long-chain polyunsaturated fatty acids, are being studied for their role in neuroprotection and potential therapeutic applications in Alzheimer's disease. Their metabolites, such as docosanoids, can modulate inflammation and cell survival, crucial for brain health (Heras-Sandoval et al., 2016).
6. Anti-Inflammatory and Pro-Resolving Mediators
Docosanoic acids contribute to the formation of bioactive mediators like resolvins, which have anti-inflammatory and pro-resolving actions. These compounds are significant in the context of inflammation and its resolution, playing a vital role in immune responses (Sun et al., 2007).
Propriétés
Formule moléculaire |
C28H53O8- |
|---|---|
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
13-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydocosanoate |
InChI |
InChI=1S/C28H54O8/c1-2-3-4-5-9-12-15-18-22(35-28-27(34)26(33)25(32)23(21-29)36-28)19-16-13-10-7-6-8-11-14-17-20-24(30)31/h22-23,25-29,32-34H,2-21H2,1H3,(H,30,31)/p-1/t22?,23-,25-,26+,27-,28-/m1/s1 |
Clé InChI |
MVSYTBQOJXSHFZ-SFOFOFCKSA-M |
SMILES isomérique |
CCCCCCCCCC(CCCCCCCCCCCC(=O)[O-])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CCCCCCCCCC(CCCCCCCCCCCC(=O)[O-])OC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,3'R,4'S,6'R,8'S,8'aS)-8'-[1-azocanyl(oxo)methyl]-5-[2-(1-cyclohexenyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1242693.png)

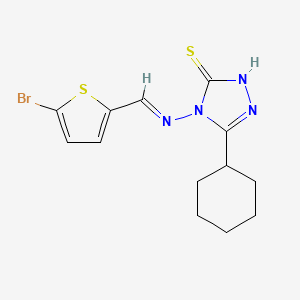
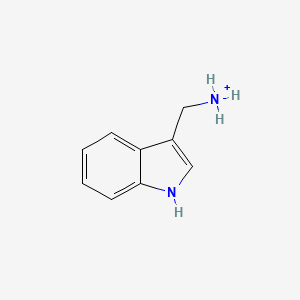
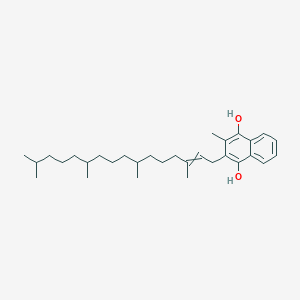
![5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)


